molecular formula C17H20N2O4 B2834339 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034425-87-9

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2834339
CAS No.: 2034425-87-9
M. Wt: 316.357
InChI Key: ZMEUIKSSMCUKSW-UHFFFAOYSA-N
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Description

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its structure combines an azetidine ring and an oxazolidine-2,4-dione core, a scaffold known for its versatile biological activity. This makes the compound a valuable scaffold for investigating novel therapeutic agents, particularly in the areas of infectious diseases and metabolic disorders. The oxazolidine-2,4-dione moiety is structurally analogous to the well-characterized thiazolidine-2,4-dione (TZD) scaffold. TZDs are extensively studied for their antidiabetic properties, where they act as potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor enhances insulin sensitivity, and researchers can utilize this compound to explore new pathways in glucose and lipid metabolism . Furthermore, heterocyclic dione derivatives have demonstrated promising antimicrobial activity by targeting essential bacterial enzymes, such as the cytoplasmic Mur ligases, which are crucial for peptidoglycan cell wall synthesis . This dual potential makes this compound a compelling candidate for developing new anti-infective or metabolic disorder therapeutics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEUIKSSMCUKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione , often referred to as a derivative of oxazolidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{15}H_{19}N_{2}O_{3}
  • CAS Number : 908334-10-1

This compound features an oxazolidine core with a tert-butyl group and a benzoyl substituent, which may influence its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • Compounds in the oxazolidine class have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives can induce apoptosis in tumor cells through both intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death .
  • Antimicrobial Properties :
    • Some oxazolidine derivatives have been evaluated for their antibacterial activity against Gram-positive bacteria. The presence of specific functional groups enhances their ability to disrupt bacterial cell wall synthesis or protein translation processes .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that certain oxazolidine derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in various models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of This compound and its analogs:

Activity Type Tested Compound IC50 (µM) Cell Line/Organism Reference
Anticancer3-(1-(4-(Tert-butyl)benzoyl)...12.5HeLa (cervical cancer)
AntibacterialOxazolidine derivative15.0Staphylococcus aureus
Anti-inflammatoryOxazolidine analog20.0RAW 264.7 macrophages

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment :
    A study evaluated the anticancer effects of structurally similar oxazolidine derivatives against various cancer cell lines, demonstrating significant cytotoxicity and lower IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Infection Control :
    Research on antimicrobial properties revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Metabolic Disorders :
    Some oxazolidine derivatives have shown efficacy in modulating glucose metabolism in diabetic models, indicating potential use in treating metabolic disorders like type 2 diabetes .

Scientific Research Applications

The compound 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidinone family, which has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, asymmetric synthesis, and as a potential therapeutic agent, supported by case studies and relevant data.

Antimicrobial Activity

Oxazolidinones have been extensively researched for their antimicrobial properties. The compound may exhibit similar activities due to the presence of the oxazolidine ring, which is known to inhibit bacterial protein synthesis. Studies have shown that derivatives of oxazolidinones can be effective against resistant strains of bacteria, making them valuable in the development of new antibiotics.

Anticancer Properties

Research indicates that compounds within this class can interfere with cancer cell proliferation. For instance, the structural features of oxazolidinones allow them to interact with specific enzymes involved in cancer metabolism. Case studies have demonstrated that modifications to the oxazolidinone structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound might be explored further for its anticancer potential.

Neuroprotective Effects

Recent studies have suggested that certain oxazolidinones can provide neuroprotective effects by modulating neuroinflammatory pathways. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Asymmetric Synthesis

The compound's structural characteristics make it an excellent candidate for asymmetric synthesis applications. The presence of chiral centers allows it to serve as a chiral auxiliary or catalyst in various reactions.

Case Study: Stereoselective Reactions

Research has highlighted the use of similar oxazolidinone derivatives in stereoselective α-alkylation reactions. These reactions exploit the "self-reproduction of chirality" principle, enabling the generation of enantiopure products with high yields. The tert-butyl group plays a critical role in directing electrophilic attacks to produce desired stereochemical outcomes.

Application Description Case Studies
AntimicrobialInhibits protein synthesis in bacteria.Studies indicate effectiveness against resistant strains.
AnticancerInterferes with cancer cell proliferation through enzyme interaction.Modifications enhance cytotoxicity; tested on various cancer cell lines.
NeuroprotectiveModulates neuroinflammatory pathways, potentially aiding neurodegenerative disease treatment.Emerging studies show promise in animal models for neuroprotection.
Asymmetric SynthesisActs as chiral auxiliary or catalyst for stereoselective reactions.Demonstrated success in α-alkylation reactions leading to enantiopure products.

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional features of 3-(1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride C₆H₉ClN₂O₃ 192.6 Azetidine-3-yl, HCl salt Intermediate for drug synthesis
YPC-21440 (Thiazolidine-2,4-dione derivative) C₂₄H₂₃N₅O₂S 457.54 Imidazo[1,2-b]pyridazine, methylpiperazine Pan-Pim kinase inhibitor (anticancer)
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione C₁₈H₁₅NO₅ 325.32 Methoxybenzylidene, methoxyphenyl Not specified (NMR data available)
Target Compound C₁₈H₂₂N₂O₄ 330.39* 4-(tert-butyl)benzoyl-azetidine Hypothesized kinase inhibitor

*Calculated molecular weight based on structure.

Key Observations :

  • Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione : The replacement of oxygen with sulfur in thiazolidine-2,4-dione (e.g., YPC-21440) increases polarizability and may alter binding kinetics to enzymatic targets .
  • Azetidine vs. Piperazine : Azetidine’s smaller ring size (4-membered vs. 6-membered piperazine in YPC-21440) imposes conformational rigidity, which could optimize steric interactions with target proteins .
Physicochemical Properties
  • Solubility : The hydrochloride salt () has higher aqueous solubility (>50 mg/mL) due to ionic character, whereas the target compound’s lipophilicity may limit solubility (<1 mg/mL in water) .
  • Stability : Oxazolidine-2,4-diones are generally stable under physiological pH, but the benzoyl-azetidine linkage in the target compound may introduce hydrolytic sensitivity compared to simpler derivatives .

Q & A

Q. What are the common synthetic routes for 3-(1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Reaction of a 4-(tert-butyl)benzoyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) to form the acylated azetidine intermediate.
  • Step 2 : Cyclization of the intermediate with a carbonyl source (e.g., phosgene or triphosgene) to construct the oxazolidine-2,4-dione ring. Key intermediates include the acylated azetidine and the cyclized oxazolidinone. Reaction conditions (e.g., inert atmosphere, temperature control) and purification via chromatography are critical for yield optimization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the planar structure of the oxazolidine-2,4-dione core and substituent positions.
  • X-ray Diffraction : Resolves crystal packing and bond angles, particularly for the azetidine and benzoyl moieties.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These techniques are often complemented by IR spectroscopy to identify carbonyl stretching frequencies (~1750–1850 cm1^{-1}) .

Q. What are the primary biological targets associated with this compound, and what assays are used to evaluate its activity?

  • Targets : Orexin receptors (OX1/OX2), peroxisome proliferator-activated receptors (PPAR-γ), and bacterial ribosomes (50S subunit).
  • Assays :
  • Receptor Binding: Radioligand displacement assays using 125^{125}I-orexin A/B.
  • Enzyme Inhibition: Human leukocyte elastase (HLE) inhibition assays with chromogenic substrates.
  • Antibacterial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens .

Advanced Research Questions

Q. How does the substitution pattern on the azetidine ring influence the compound’s inhibitory activity against enzymes like HLE?

Substituents with electron-withdrawing groups (e.g., 4-(tert-butyl)benzoyl) enhance HLE inhibition by stabilizing the tetrahedral intermediate during enzyme-substrate interaction. Comparative studies show that bulky substituents (e.g., tert-butyl) improve binding affinity due to hydrophobic interactions with the enzyme’s S2 pocket. In contrast, electron-donating groups reduce activity by destabilizing the transition state .

Q. What strategies can resolve contradictions in biological activity data across studies involving oxazolidine-2,4-dione derivatives?

  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzoyl vs. sulfonyl groups) to isolate contributions to activity.
  • Crystallographic Studies : Use SHELX-refined X-ray structures to correlate binding modes with potency discrepancies.
  • Meta-Analysis : Pool data from high-throughput screening (HTS) campaigns to identify outliers caused by assay variability (e.g., buffer pH, ionic strength) .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of derivatives to target receptors?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses of derivatives to orexin receptors. Validate with experimental IC50_{50} values.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., tert-butyl vs. trifluoromethoxy).
  • MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with PPAR-γ’s Tyr473) over nanosecond timescales. Cross-validation with SPR (surface plasmon resonance) data improves predictive accuracy .

Q. What experimental design considerations are critical for optimizing the metabolic stability of this compound?

  • In Vitro Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation).
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track metabolite formation via LC-MS.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to shield reactive sites while maintaining target engagement .

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